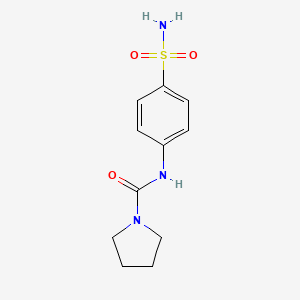

N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide

描述

属性

IUPAC Name |

N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c12-18(16,17)10-5-3-9(4-6-10)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15)(H2,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEHRSGIQXWHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with pyrrolidinecarboxylic acid derivatives. One common method includes the use of benzene diazonium chloride in pyridine at low temperatures (0-5°C) to facilitate the reaction . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired purity levels.

化学反应分析

Types of Reactions

N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives.

科学研究应用

N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用机制

The mechanism of action of N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. For instance, its inhibition of dihydrofolate reductase (DHFR) disrupts the synthesis of tetrahydrofolate, a cofactor necessary for DNA synthesis and cell division . This inhibition leads to the suppression of bacterial and cancer cell growth. The compound may also interact with other enzymes and proteins, contributing to its diverse biological activities.

相似化合物的比较

N-(4-Chlorophenyl)pyrrolidine-1-carboxamide

This analog replaces the sulfamoyl group with a chlorophenyl moiety. Key differences include:

(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

This structurally complex derivative includes a trifluoroethyl group and a morpholinopyridine moiety. Its solid-state forms and salts have been patented, suggesting optimized solubility or bioavailability for therapeutic applications .

Sulfamoylphenyl Acrylamide and Acetamide Derivatives

2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (Compound 20)

2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 1)

- Physical Properties : Melting point = 144.2°C; yield = 59% .

- Structural Features : Infrared (IR) and NMR spectra confirm the presence of NH, C=O, and SO₂ groups, critical for hydrogen bonding and target binding .

Thiosemicarbazone Derivatives

1H-Indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] (Compound 4l)

- Enzyme Inhibition : Potent inhibition of Candida glabrata carbonic anhydrase (CgNce103) with Kᵢ = 6.4 nM, demonstrating >10-fold selectivity over human isoforms hCA I/II .

- Binding Interactions : Docking studies suggest the sulfamoyl group coordinates the zinc ion in the enzyme active site, while the thiosemicarbazone tail occupies hydrophobic pockets .

Table 1: Key Data for Selected Sulfamoylphenyl Derivatives

常见问题

Q. What synthetic routes are recommended for N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

Pyrrolidine Ring Formation : Cyclization of precursors (e.g., 1,4-diketones or amino alcohols) under basic or acidic conditions.

Sulfamoylphenyl Substitution : Nucleophilic aromatic substitution (SNAr) or coupling reactions (e.g., using 4-sulfamoylphenyl halides).

Purification : Column chromatography or recrystallization to isolate the product.

Optimization Strategies :

- Use solvents like dimethylformamide (DMF) or ethanol to enhance reaction efficiency .

- Catalysts such as triethylamine or Lewis acids (e.g., AlCl₃) improve yields .

- Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (60–100°C) to minimize by-products .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and substituent positions (e.g., sulfamoyl group at δ ~7.5–8.0 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ peak at m/z 295.08).

- X-ray Crystallography : Determines crystal packing and conformational analysis. For example, related pyrrolidine-carboxamides exhibit envelope conformations in the solid state .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1150 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodological Answer :

- Antiviral Assays : Plaque reduction assays using viruses (e.g., influenza A, SARS-CoV-2) to measure EC₅₀ values .

- Enzyme Inhibition : Test against targets like carbonic anhydrase or proteases via fluorometric/colorimetric assays (e.g., IC₅₀ determination) .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Structural Modifications :

- Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to assess electronic effects .

- Replace pyrrolidine with piperidine or morpholine to study ring size impact.

- Biological Testing : Compare modified analogs in dose-response assays (e.g., IC₅₀ shifts in enzyme inhibition).

- Data Analysis : Use QSAR models to correlate substituent properties (e.g., Hammett constants) with activity trends .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Cross-Validate Models : Test compounds in parallel assays (e.g., in vitro enzymatic vs. cell-based antiviral assays) to identify assay-specific artifacts .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to resolve outliers .

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps like cyclization .

- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis .

Q. What computational methods predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., viral proteases) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories (e.g., GROMACS) to assess binding kinetics .

- Free Energy Perturbation (FEP) : Calculate binding free energies for analogs to prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。